Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17194456
InChI: InChI=1S/C15H12ClN3O2/c1-19-8-11(9-5-3-4-6-12(9)19)13-10(14(20)21-2)7-17-15(16)18-13/h3-8H,1-2H3
SMILES:
Molecular Formula: C15H12ClN3O2
Molecular Weight: 301.73 g/mol

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC17194456

Molecular Formula: C15H12ClN3O2

Molecular Weight: 301.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate -

Specification

Molecular Formula C15H12ClN3O2
Molecular Weight 301.73 g/mol
IUPAC Name methyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C15H12ClN3O2/c1-19-8-11(9-5-3-4-6-12(9)19)13-10(14(20)21-2)7-17-15(16)18-13/h3-8H,1-2H3
Standard InChI Key RKZJLEMCHDTDCN-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(=O)OC)Cl

Introduction

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a synthetic organic compound notable for its complex structure, which includes a pyrimidine ring substituted with a chlorine atom and an indole moiety. This compound has garnered interest in medicinal chemistry and agricultural science due to the biological activities associated with both the indole and pyrimidine functional groups.

Synthesis

The synthesis of methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate typically involves multi-step organic synthesis techniques. A common synthetic route may include:

  • Formation of the pyrimidine core.

  • Introduction of the chloro substituent.

  • Coupling with the indole derivative.

  • Final modifications to install the carboxylate group.

This multi-step approach allows for precise control over the final product's structure and properties.

Biological Activity and Applications

Research indicates that compounds featuring both indole and pyrimidine structures often exhibit significant biological activities, including:

  • Anticancer properties

  • Antimicrobial effects

  • Enzyme inhibition

Interaction studies typically focus on binding affinity to biological targets such as enzymes or receptors, which are crucial for understanding the compound's mechanism of action and potential therapeutic effects.

Comparative Analysis with Similar Compounds

Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate shares structural similarities with other compounds that contain indole and pyrimidine groups. The following table summarizes some related compounds:

Compound NameCAS NumberKey Features
3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole1032452-86-0Contains a chlorinated pyrimidine and indole structure
Methyl 4-(4-chloro-6-methylpyrimidin-2-yl)-1-methoxycyclohexane2097133-31-6Features a chlorinated pyrimidine but differs in the alkane side chain
Methyl 2-chloro-5-isopropylthiazole-4-carboxylateNot specifiedContains a thiazole instead of pyrimidine, highlighting diversity in heterocyclic compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator